molecular formula C20H32 B1214635 Taxa-4,11-diene CAS No. 163594-75-0

Taxa-4,11-diene

Cat. No. B1214635
M. Wt: 272.5 g/mol
InChI Key: FRJSECSOXKQMOD-HQRMLTQVSA-N
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Description

Taxa-4,11-diene is a diterpene and the first committed intermediate in the synthesis of taxol . It serves as the critical starting point for the biosynthesis of taxol, a potent anticancer drug used to treat various cancers, including ovarian, breast, and non-small cell lung cancer .


Synthesis Analysis

Taxadiene is enzymatically produced from geranylgeranyl pyrophosphate by taxadiene synthase . A method for the biocatalytic synthesis of tritium (3H)-labelled taxa-4(5),11(12)-diene, which represents the pathway committing biosynthetic precursor for all taxoid diterpenoids, has been described .


Molecular Structure Analysis

Taxa-4,11-diene has a molecular formula of C20H32. Its average mass is 272.468 Da and its monoisotopic mass is 272.250397 Da .


Chemical Reactions Analysis

Taxadiene synthase (TXS) is a class I diterpene synthase that catalyzes the first step in the biosynthesis pathway of the diterpene Taxol . Several hydroxylation reactions are needed to convert taxadiene to baccatin III . In addition, taxa-4(5),11(12)-diene was quantitatively converted to a novel taxane, 5(12)-oxa-3(11)-cyclotaxane (OCT), in which the eight-carbon B-ring from taxa-4(5),11(12)-diene is divided into two fused five-carbon rings .


Physical And Chemical Properties Analysis

Taxa-4,11-diene has a density of 0.9±0.1 g/cm3, a boiling point of 345.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.4 mmHg at 25°C. Its enthalpy of vaporization is 56.6±0.8 kJ/mol and its flash point is 154.8±22.7 °C .

Future Directions

There is a recent trend in predicting the Taxol biosynthetic pathway from endophytic fungi. Understanding the Taxol biosynthetic pathway and related enzymes in fungi provides promising targets for future genetic engineering approaches to produce fungal Taxol and precursors .

properties

IUPAC Name

(1S,3S,8S)-4,8,12,15,15-pentamethyltricyclo[9.3.1.03,8]pentadeca-4,11-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32/c1-14-7-6-11-20(5)12-10-17-15(2)8-9-16(13-18(14)20)19(17,3)4/h7,16,18H,6,8-13H2,1-5H3/t16-,18+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJSECSOXKQMOD-HQRMLTQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC3(CCC=C(C3CC(C2(C)C)CC1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@@]3(CCC=C([C@H]3C[C@@H](C2(C)C)CC1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167621
Record name Taxadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxa-4,11-diene

CAS RN

163594-75-0
Record name (+)-Taxadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163594-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Taxadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163594750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
REB Ketchum, RB Croteau - Plant metabolomics, 2006 - Springer
Plants of the genus Taxus (yews) produce a class of natural products known as taxane diterpenoids or taxoids characterized by the unusual taxane (pentamethyl [9.3. 1.0] 3, 8 …
Number of citations: 29 link.springer.com
Y Pu - 2016 - escholarship.org
Paclitaxel, as known as taxol, is a member of a large family terpenoid and it is famous for its anti-cancer properties. It was originally isolated from a large amount of yew tree tissues and …
Number of citations: 2 escholarship.org
P Gutta, DJ Tantillo - Organic letters, 2007 - ACS Publications
Herein we describe quantum chemical calculations on a two-step proton-transfer pathway that interconverts key intermediates in the biosynthesis of taxa-4,11-diene, a precursor of Taxol…
Number of citations: 48 pubs.acs.org
II Abdallah, H Pramastya, R Van Merkerk… - Frontiers in …, 2019 - frontiersin.org
Terpenoids are natural products known for their medicinal and commercial applications. Metabolic engineering of microbial hosts for the production of valuable compounds, such as …
Number of citations: 49 www.frontiersin.org
Y Freud, T Ansbacher, DT Major - ACS catalysis, 2017 - ACS Publications
Enzymes are highly efficient and usually very specific biocatalysts. However, some enzyme families, such as terpene synthases, are inherently promiscuous due to the extremely …
Number of citations: 33 pubs.acs.org
JO Matos, BY Black, RL Redman… - … Insight into Terpene …, 2020 - search.proquest.com
Nearly half of all approved drugs are small molecules, with half of those tracing their origins to natural or natural like products1. While extraction, identification, and purification of …
Number of citations: 2 search.proquest.com
W Qiao, T Tang, F Ling - Scientific Reports, 2020 - nature.com
Taxol is a rare but extremely effective antitumor agent extracted from Taxus yew barks. Taxus plants are valuable and rare species, and the production of taxol from them is a complex …
Number of citations: 21 www.nature.com
P Han, T Ye, B Qiao, Y Yuan - Biochemical engineering journal, 2013 - Elsevier
To develop an optimal bioprocess for paclitaxel (Taxols) supply, taxoid biosynthetic pathway regulation must be better understood. The main taxoid metabolites (paclitaxel, baccatin III, …
Number of citations: 13 www.sciencedirect.com
H Pramastya - 2020 - research.rug.nl
Terpenoids are natural products with diverse applicability in foods, cosmetics, and pharmaceuticals industries. Among them are antimalaria artemisinin and anticancer paclitaxel. The …
Number of citations: 2 research.rug.nl
T Ansbacher, Y Freud, DT Major - Biochemistry, 2018 - ACS Publications
Taxadiene synthase (TXS) catalyzes the formation of natural product taxa-4(5),11(12)-diene (henceforth taxadiene). Taxadiene is the precursor in the formation of Taxol, which is an …
Number of citations: 32 pubs.acs.org

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